molecular formula C16H14FNO3S2 B2727686 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-(thiophen-2-yl)acetamide CAS No. 863022-15-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2727686
CAS No.: 863022-15-5
M. Wt: 351.41
InChI Key: AJKJKRKCDPMPKN-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14FNO3S2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

Potential Pesticides

Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which share structural similarities with the compound , has shown that these chemicals possess potential as pesticides. X-ray powder diffraction characterized these derivatives, highlighting the importance of structural analysis in developing effective agricultural chemicals (Olszewska, Pikus, & Tarasiuk, 2008).

Theranostic Gene Delivery

A water-soluble cationic polythiophene derivative, related to the compound of interest, was synthesized and found to bind DNA, forming polyplexes. This discovery points to its potential use as a theranostic gene delivery vehicle, indicating the broader applicability of such compounds in gene therapy and diagnostics (Carreon, Santos, Matson, & So, 2014).

Anticancer Drug Development

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its characterization, including molecular docking analysis targeting the VEGFr receptor, underscores the utility of similar compounds in developing anticancer drugs. This research demonstrates the importance of structural and computational analyses in identifying potential therapeutic agents (Sharma et al., 2018).

Antimicrobial and Antioxidant Properties

A study on a novel heterocyclic amide derivative closely related to the compound of interest explored its antimicrobial and antioxidant activities. This compound exhibited significant activity against bacterial strains and yeasts, in addition to moderate antioxidant activity. This highlights the potential of such compounds in developing new antimicrobial and antioxidant agents (Cakmak et al., 2022).

Photoinitiators for Polymer Networks

Research into thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, which are structurally related to the compound , demonstrates the utility of these materials in creating robust polymer networks with enhanced thermal stability. This indicates the relevance of such compounds in materials science, particularly in the development of advanced polymeric materials (Batibay, Gunkara, Ocal, & Arsu, 2020).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S2/c17-12-3-5-13(6-4-12)18(14-7-9-23(20,21)11-14)16(19)10-15-2-1-8-22-15/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKJKRKCDPMPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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